MRT-10 is classified under the category of benzamide derivatives and is specifically designed to inhibit the Smo receptor. Its chemical structure includes multiple functional groups that enhance its biological activity and specificity towards the Smo receptor.
MRT-10 has a molecular formula of C24H23N3O5S and a molecular weight of 465.52 g/mol. The structure features:
The presence of methoxy groups enhances lipophilicity and can influence binding affinity to the Smo receptor. The arrangement of these functional groups plays a crucial role in its pharmacological activity.
MRT-10 can participate in various chemical reactions that modify its structure and potentially enhance its biological properties:
These reactions can be tailored depending on desired modifications for specific applications.
MRT-10 acts primarily as an antagonist of the Smo receptor. Its mechanism involves:
In vitro studies indicate an IC50 value of approximately 0.5 μM against the Smo receptor in HEK293 cells, demonstrating significant potency in inhibiting Hedgehog signaling pathways.
MRT-10 exhibits several notable physical and chemical properties:
These properties are critical for its formulation and application in biological assays.
MRT-10 has significant potential applications in scientific research and therapeutic development:
SMO functions as the central signal transducer of the Hh pathway. Structurally, it contains a cysteine-rich domain (CRD) critical for sterol-mediated activation and a heptahelical transmembrane domain (TMD) that facilitates downstream signaling [7] [8]. Upon pathway activation, SMO undergoes conformational changes and ciliary translocation, leading to:
Table 1: Key Structural and Functional Domains of Smoothened (Smo)
Domain | Function | Ligand Interaction |
---|---|---|
CRD | Sterol binding; Conformational regulation | Oxysterols, Cyclopamine, Budesonide |
Transmembrane | G-protein coupling; Signal transduction | SAG, MRT-10, Vismodegib |
C-terminal tail | Phosphorylation-dependent ciliary trafficking | GRK2, CK1α |
Aberrant Hh pathway activation drives oncogenesis and developmental disorders through multiple mechanisms:
Table 2: Diseases Linked to Hedgehog Pathway Dysregulation
Disease Category | Examples | Molecular Alterations |
---|---|---|
Cancer | Basal cell carcinoma | PTCH1 loss; SMO mutations |
Medulloblastoma | SUFU loss; GLI2 amplification | |
Pancreatic adenocarcinoma | SHH/IHH overexpression; Paracrine signaling | |
Non-Oncological | Gorlin syndrome | Germline PTCH1 mutations |
Demyelinating disorders | Impaired SMO-mediated oligodendrocyte differentiation |
SMO represents a druggable node due to its cell surface location and well-defined ligand-binding pockets. Pharmacological inhibition offers:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7